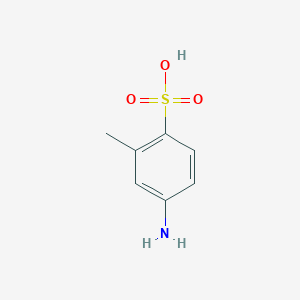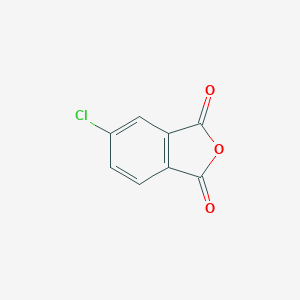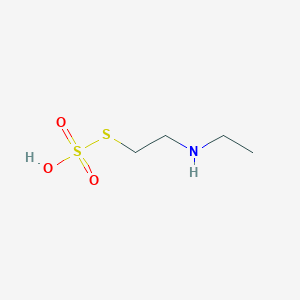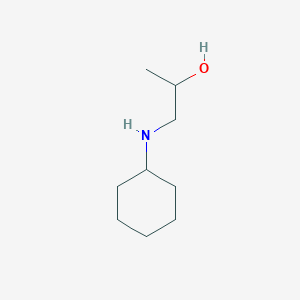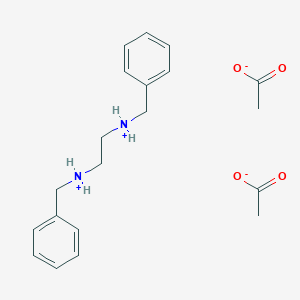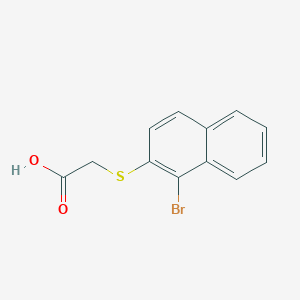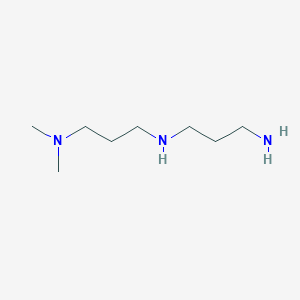
Dimethyldipropylenetriamine
Vue d'ensemble
Description
Dimethyldipropylenetriamine, while not directly covered in the available literature, shares characteristics with compounds involving dimethyl groups and polyamine structures. Research in this area often focuses on the synthesis, structural analysis, and functional properties of related compounds, providing a basis for understanding their physical and chemical behaviors.
Synthesis Analysis
The synthesis of compounds similar to Dimethyldipropylenetriamine involves complex reactions, including the formation of dimers and coordination polymers. For example, the synthesis of [Cu2(dpt)2Cl2]Cl2, where dpt represents dipropylenetriamine, highlights the intricate processes involved in creating compounds with specific magnetic properties (Rodríguez et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits significant complexity. For instance, compounds with dimethyl groups and triamine structures demonstrate various geometric arrangements, influencing their physical and chemical properties. The structure of dimethyltin compounds, such as dimethyltin chloride N,N-dimethyldithiocarbamate, reveals a distorted trigonal bipyramidal coordination (Furue et al., 1970).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functionality to Dimethyldipropylenetriamine show a range of behaviors, from forming chelates with heavy metals to participating in Baeyer–Villiger oxidation reactions. The study of poly(dimethyldiallylammonium chloride-co-acrylamide)-graft-triethylenetetramine-dithiocarbamate showcases the removal performance towards heavy metal ions, highlighting the chemical reactivity of such compounds (Liu et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as liquid crystalline phases, are influenced by the molecular structure and the nature of substituents. Research on salicylaldimine-based dimers demonstrates how the length of terminal alkyl chains and the central part's structure affect liquid crystalline behaviors (Achten et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are critical for understanding the functional applications of these compounds. For instance, the sulfonated Schiff base dimethyltin(IV) coordination polymer's synthesis and its application as a catalyst in Baeyer–Villiger oxidation underlines the versatility of such compounds in catalysis (Martins et al., 2016).
Applications De Recherche Scientifique
-
Synthesis of Diverse Compounds
- Application : Dimethyldipropylenetriamine (DMDPTA) plays a crucial role in synthesizing diverse compounds, including agrochemicals and surfactants .
- Method : The heightened reactivity of DMDPTA arises from its three amino groups, which act as nucleophiles. This unique feature allows it to engage with various electrophiles such as alkyl halides, carboxylic acids, and aldehydes, leading to the formation of covalent bonds between the reacting molecules .
- Results : The interaction of DMDPTA with electrophiles results in significant advances in chemical processes .
-
Catalyst in Organic Reactions
-
Reagent in Analytical Chemistry
- Application : DMDPTA finds application as a reagent in analytical chemistry .
- Method : The specific methods of application in analytical chemistry can vary widely depending on the particular analysis being conducted .
- Results : The use of DMDPTA as a reagent can enhance the accuracy and efficiency of various analytical procedures .
-
Epoxy and Polyurethane Catalyst
-
Hardener / Crosslinker for Epoxy
- Application : DMDPTA is used as a hardener or crosslinker for epoxy .
- Method : The primary and secondary amine functionalities of DMDPTA allow it to act as a hardener or crosslinker .
- Results : Epoxy resins hardened by DMDPTA are mainly used in areas of applications like adhesive, coatings, and paints .
-
Efficient Epoxy Hardener for Cold Curing Applications
- Application : DMDPTA is a fast and efficient epoxy hardener suitable for cold curing applications .
- Method : DMDPTA’s performance can be adjusted via parts by weight (pbw). It cures highly efficiently with 7.5 pbw .
- Results : The use of DMDPTA in cold curing applications has led to advancements in the field of polymer chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
N'-[3-(dimethylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZWUPRGQMQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033445 | |
| Record name | Dimethyldipropylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyldipropylenetriamine | |
CAS RN |
10563-29-8 | |
| Record name | Dimethyldipropylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldipropylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyldipropylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDIPROPYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15K0N6194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

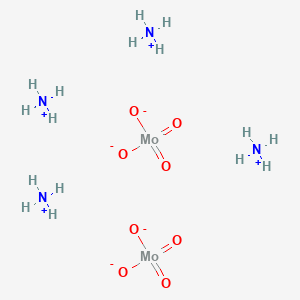
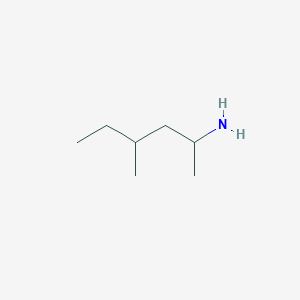
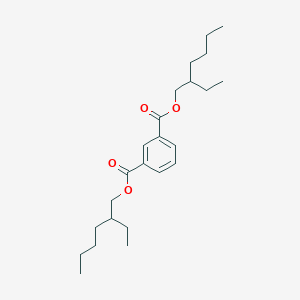
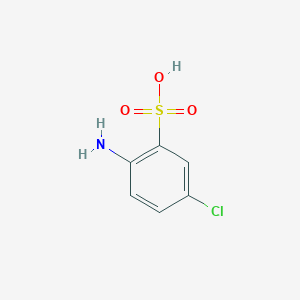

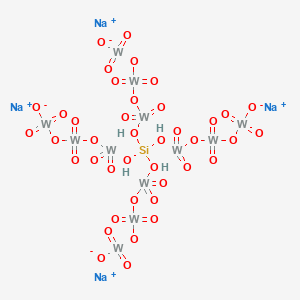
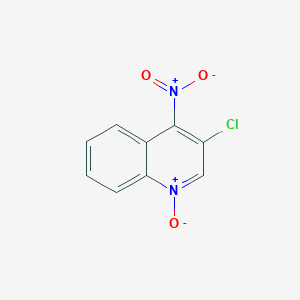
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
